molecular formula C7H8BrN3S2 B12735703 (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide CAS No. 174502-99-9

(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide

Cat. No.: B12735703
CAS No.: 174502-99-9
M. Wt: 278.2 g/mol
InChI Key: XBLYFFCQPGMTDA-WMZJFQQLSA-N
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Description

(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is an organic compound that contains a thienyl group, a bromine atom, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide typically involves the reaction of 5-bromo-2-thiophene carboxaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are needed to confirm these effects.

Industry

The compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(1-(5-Chloro-2-thienyl)ethylidene)hydrazinecarbothioamide
  • (Z)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
  • (Z)-2-(1-(5-Fluoro-2-thienyl)ethylidene)hydrazinecarbothioamide

Uniqueness

(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, methyl, or fluorine.

Properties

CAS No.

174502-99-9

Molecular Formula

C7H8BrN3S2

Molecular Weight

278.2 g/mol

IUPAC Name

[(Z)-1-(5-bromothiophen-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H8BrN3S2/c1-4(10-11-7(9)12)5-2-3-6(8)13-5/h2-3H,1H3,(H3,9,11,12)/b10-4-

InChI Key

XBLYFFCQPGMTDA-WMZJFQQLSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=C(S1)Br

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(S1)Br

Origin of Product

United States

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